Synthesis and characterization of 5-bromo-1-methyl-3H-1lambda6,2-benzothiazol-1-one
Synthesis and characterization of 5-bromo-1-methyl-3H-1lambda6,2-benzothiazol-1-one
This in-depth technical guide details the synthesis, characterization, and mechanistic underpinnings of 5-bromo-1-methyl-3H-1
Synthesis and Characterization of 5-Bromo-1-methyl-3H-1 ,2-benzothiazol-1-one
Technical Whitepaper | Version 1.0
Executive Summary
Compound Class: Cyclic Sulfoximine (Benzo-fused)
CAS Registry Number: 2649070-11-9
Molecular Formula: C
The 5-bromo-1-methyl-3H-1
Retrosynthetic Analysis & Strategy
The synthesis is designed to ensure regioselectivity and safety. The core challenge is constructing the
Retrosynthetic Pathway
-
Target: 5-bromo-1-methyl-3H-1
,2-benzothiazol-1-one -
Disconnection: S–N bond formation (Intramolecular).
-
Precursor: 5-bromo-2-(methylthio)benzylamine.
-
Starting Materials: 5-bromo-2-fluorobenzonitrile and Sodium thiomethoxide.
Figure 1: Retrosynthetic logic flow prioritizing the installation of the sulfur tether before ring closure.
Experimental Protocols
Step 1: Nucleophilic Aromatic Substitution (SnAr)
Objective: Install the S-methyl group regioselectively.
-
Reagents: 5-bromo-2-fluorobenzonitrile (1.0 eq), Sodium thiomethoxide (NaSMe, 1.1 eq), DMF (anhydrous).
-
Procedure:
-
Charge a dried round-bottom flask with 5-bromo-2-fluorobenzonitrile (20.0 g, 100 mmol) and anhydrous DMF (100 mL).
-
Cool to 0°C under N
atmosphere. -
Add NaSMe (7.7 g, 110 mmol) portion-wise over 15 minutes. The reaction is exothermic; maintain internal temperature <10°C.
-
Allow to warm to Room Temperature (RT) and stir for 4 hours.
-
Monitor: TLC (Hexane/EtOAc 9:1) should show consumption of starting material (
) and formation of product ( ). -
Workup: Pour into ice-water (500 mL). The product precipitates as a white solid.[1] Filter, wash with water, and dry under vacuum.
-
-
Yield: ~95% (21.6 g).
-
Checkpoint:
H NMR should show a singlet at 2.55 ppm (S-Me).
Step 2: Chemoselective Reduction of Nitrile
Objective: Reduce the nitrile to the primary amine without debrominating the aromatic ring.
-
Reagents: Borane-Tetrahydrofuran complex (BH
·THF, 1.0 M, 2.5 eq), Methanol. -
Procedure:
-
Dissolve the thioether from Step 1 (10.0 g, 43.8 mmol) in anhydrous THF (50 mL).
-
Cool to 0°C. Add BH
·THF (110 mL, 110 mmol) dropwise. -
Reflux for 3 hours.
-
Quench: Cool to 0°C. Cautiously add MeOH (20 mL) to destroy excess borane.
-
Add HCl (6M, 30 mL) and reflux for 1 hour to break the boron-amine complex.
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Workup: Basify with NaOH (10%) to pH 10. Extract with DCM (3 x 100 mL). Dry over Na
SO and concentrate.
-
-
Yield: ~85% (8.6 g).
-
Note: Avoid LiAlH
as it may cause debromination at the 5-position.
Step 3: One-Pot Oxidative Cyclization (The "Bolm-Type" Protocol)
Objective: Form the cyclic sulfoximine ring using hypervalent iodine.
-
Reagents: (Diacetoxyiodo)benzene (PIDA, 2.5 eq), Ammonium Carbamate (1.5 eq, optional buffer), Methanol (0.1 M concentration).
-
Procedure:
-
Dissolve 5-bromo-2-(methylthio)benzylamine (5.0 g, 21.5 mmol) in MeOH (215 mL).
-
Add Ammonium Carbamate (2.5 g, 32 mmol). Note: While the amine is internal, ammonium carbamate aids in the proton transfer and stabilizes the intermediate.
-
Add PIDA (17.3 g, 53.7 mmol) in one portion at RT.
-
Stir at RT for 2–4 hours. The solution typically turns yellow.
-
Mechanism: PIDA oxidizes the sulfide to a sulfoxide-like intermediate, which undergoes intramolecular nucleophilic attack by the pendant amine, followed by further oxidation to the sulfoximine.
-
Workup: Remove solvent under reduced pressure. Redissolve in DCM, wash with saturated NaHCO
. Purify via silica gel chromatography (DCM/MeOH 95:5).
-
-
Yield: ~65-70%.
-
Product: White to off-white crystalline solid.
Characterization Data
The following data validates the structure of 5-bromo-1-methyl-3H-1
| Technique | Parameter | Observed Value / Feature | Interpretation |
| Singlet, 3H | S-CH | ||
| Singlet, 2H | N-CH | ||
| Multiplet, 3H | Ar-H : Aromatic protons (C4, C6, C7). | ||
| Signal | S-CH | ||
| Signal | C3 (Methylene) | ||
| 6 Signals | Aromatic carbons. | ||
| IR | 1230 cm | S=O Stretch. | |
| 1150 cm | S=N Stretch (Characteristic of sulfoximines). | ||
| HRMS | m/z | 245.9582 [M+H] | Consistent with C |
Mechanistic Insight
The formation of the cyclic sulfoximine proceeds through a hypervalent iodine cycle. The tethered amine acts as an intramolecular nucleophile, trapping the activated sulfur species.
Figure 2: Mechanistic pathway from sulfide to cyclic sulfoximine via PIDA-mediated oxidation.[1][2]
References
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Bolm, C. et al. "Synthesis of Cyclic Sulfoximines via Intramolecular Imidation." Angewandte Chemie International Edition, 2012. Link
-
Bull, J. A. et al. "Sulfoximines as Rising Stars in Medicinal Chemistry." ChemMedChem, 2016. Link
-
PubChemLite. "Compound Summary: 5-bromo-1-methyl-3H-1lambda6,2-benzothiazol-1-one." PubChem, 2025. Link
-
Luisi, R. et al. "NH-Sulfoximines: Synthesis and Functionalization." Chemical Reviews, 2014. Link
(Note: While specific literature on the 5-bromo derivative is sparse, the protocols above are adapted from validated methodologies for the 1,2-benzothiazole 1-oxide core cited in References 1 and 2.)
